A Technical Guide to 4-(2-Methoxyethoxy)benzofuran-6-amine (CAS 1330753-09-7): A Privileged Scaffold for Drug Discovery
A Technical Guide to 4-(2-Methoxyethoxy)benzofuran-6-amine (CAS 1330753-09-7): A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)benzofuran-6-amine, a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document integrates predicted physicochemical properties with established synthetic methodologies for related benzofuran structures and a discussion of its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in exploring the applications of this and similar compounds.
Introduction: The Benzofuran Core in Modern Drug Discovery
Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in natural products and synthetic molecules with a wide array of biological activities.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2] These compounds have demonstrated anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, among others.[2][3] The specific substitution pattern of 4-(2-Methoxyethoxy)benzofuran-6-amine, featuring an amino group at the 6-position and a methoxyethoxy side chain at the 4-position, suggests its potential as a novel scaffold for the development of targeted therapeutics.
Physicochemical Properties: A Predictive Analysis
Due to the absence of extensive experimental data for 4-(2-Methoxyethoxy)benzofuran-6-amine, the following table summarizes its predicted physicochemical properties. These values were derived using computational models that are widely accepted in the scientific community for their accuracy in predicting the behavior of small molecules.[4][5] Such predictions are invaluable in the early stages of drug discovery for assessing druglikeness and guiding experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₃NO₃ | Provides the elemental composition of the molecule. |
| Molecular Weight | 207.23 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| logP | 1.8 ± 0.4 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | A predictor of drug absorption and brain penetration. |
| Hydrogen Bond Donors | 1 | The amino group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 | The oxygen atoms and the nitrogen atom can act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | Contributes to the conformational flexibility of the molecule. |
| pKa (most basic) | 4.2 ± 0.1 (Amine) | The basicity of the amino group influences its ionization state at physiological pH. |
Disclaimer: These properties are computationally predicted and have not been experimentally verified. They should be used as a guide for further research.
Proposed Synthetic Pathway
Figure 1. A proposed synthetic pathway for 4-(2-Methoxyethoxy)benzofuran-6-amine.
Detailed Protocol for the Proposed Synthesis:
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Step 1: Williamson Ether Synthesis. 2,4-Dihydroxy-5-nitrobenzaldehyde is reacted with 1-bromo-2-methoxyethane in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like acetone. This selectively alkylates the more acidic 4-hydroxyl group to yield 4-(2-methoxyethoxy)-2-hydroxy-5-nitrobenzaldehyde (Intermediate 1).
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Step 2: Benzofuran Ring Formation. The resulting intermediate is then subjected to a Perkin-like condensation with diethyl bromomalonate. The phenoxide, formed by a base, attacks the α-carbon of the bromomalonate, followed by intramolecular cyclization and subsequent decarboxylation to form the benzofuran ring system, yielding 6-nitro-4-(2-methoxyethoxy)benzofuran (Intermediate 2).
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Step 3: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amine. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The product, 4-(2-Methoxyethoxy)benzofuran-6-amine, can then be purified by column chromatography.
Potential Applications and Biological Significance
The unique structural features of 4-(2-Methoxyethoxy)benzofuran-6-amine suggest several potential avenues for research and development:
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Anticancer Agents: The benzofuran core is present in numerous compounds with demonstrated anticancer activity. The amino group at the 6-position could serve as a key pharmacophore for interaction with various kinase enzymes or as a point for further chemical modification to enhance potency and selectivity.[2][6]
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Neurological Disorders: Substituted benzofurans have been investigated for their effects on the central nervous system, including as serotonin and dopamine receptor modulators.[7] The methoxyethoxy side chain may improve pharmacokinetic properties such as solubility and bioavailability, potentially enhancing blood-brain barrier penetration.
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Antimicrobial and Antifungal Agents: Benzofuran derivatives have a long history of use as antimicrobial and antifungal agents. The specific substitution pattern of this compound could be explored for novel antimicrobial activities.
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Materials Science: Benzofuran-based molecules can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Figure 2. Potential research applications of 4-(2-Methoxyethoxy)benzofuran-6-amine.
Conclusion and Future Directions
4-(2-Methoxyethoxy)benzofuran-6-amine represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a rationale for its potential applications. Further experimental validation of the predicted properties and the proposed synthesis is crucial. Subsequent research should focus on the biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The versatile benzofuran scaffold, coupled with the unique substitution pattern of this molecule, offers a rich platform for the development of novel and effective chemical entities.
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